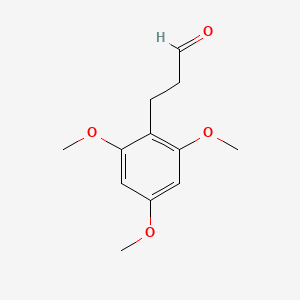

3-(2,4,6-Trimethoxyphenyl)propanal

Description

3-(2,4,6-Trimethoxyphenyl)propanal is an aromatic aldehyde featuring a propanal backbone substituted with a 2,4,6-trimethoxyphenyl group. This compound is characterized by its electron-rich aromatic ring due to the three methoxy groups in the para and ortho positions, which influence its chemical reactivity and stability. A notable property of this compound is its susceptibility to chlorination under traditional Pinnick oxidation conditions, which contrasts with its stability under NHC (N-heterocyclic carbene)-catalyzed oxidation. This behavior highlights the importance of reaction conditions in preserving the integrity of electron-rich aromatic systems .

Properties

IUPAC Name |

3-(2,4,6-trimethoxyphenyl)propanal | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O4/c1-14-9-7-11(15-2)10(5-4-6-13)12(8-9)16-3/h6-8H,4-5H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AREHVUYGACETQB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C(=C1)OC)CCC=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O4 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.25 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2,4,6-Trimethoxyphenyl)propanal typically involves the reaction of 2,4,6-trimethoxybenzaldehyde with propanal in the presence of a suitable catalyst. One common method is the use of a Lewis acid catalyst, such as boron trifluoride etherate, under controlled temperature and pressure conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions: 3-(2,4,6-Trimethoxyphenyl)propanal undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form the corresponding carboxylic acid.

Reduction: Reduction reactions can convert it into the corresponding alcohol.

Substitution: The methoxy groups can participate in nucleophilic substitution reactions

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Reagents such as sodium methoxide or other strong nucleophiles are used for substitution reactions.

Major Products:

Oxidation: 3-(2,4,6-Trimethoxyphenyl)propanoic acid.

Reduction: 3-(2,4,6-Trimethoxyphenyl)propanol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(2,4,6-Trimethoxyphenyl)propanal has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studies have explored its potential as a biochemical probe due to its ability to interact with specific enzymes and proteins.

Medicine: Research is ongoing into its potential therapeutic applications, including its use as a precursor for drug development.

Industry: It is utilized in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism by which 3-(2,4,6-Trimethoxyphenyl)propanal exerts its effects involves its interaction with various molecular targets. The methoxy groups enhance its electron-donating properties, making it a potent nucleophile. This allows it to participate in a range of chemical reactions, including Michael additions and aldol condensations. The compound’s ability to form stable intermediates is crucial for its reactivity and effectiveness in various applications .

Comparison with Similar Compounds

Tables

Table 1. Comparison of Key Compounds with Aromatic Methoxy Substitutions

Table 2. Oxidation Behavior of 3-(2,4,6-Trimethoxyphenyl)propanal vs. Other Aldehydes

| Reaction Condition | 3-(2,4,6-Trimethoxyphenyl)propanal | Typical Aldehyde (e.g., 4-Methoxyphenylpropanal) |

|---|---|---|

| Pinnick Oxidation | Aromatic chlorination | No chlorination |

| NHC-Catalyzed Oxidation | Clean ester formation | Clean ester formation |

Biological Activity

3-(2,4,6-Trimethoxyphenyl)propanal is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the compound's biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

3-(2,4,6-Trimethoxyphenyl)propanal is an aromatic aldehyde characterized by the presence of three methoxy groups on the phenyl ring. Its molecular formula is , and it has a molar mass of 224.26 g/mol. The compound's structure contributes to its reactivity and interaction with biological targets.

Antimicrobial Activity

Research indicates that compounds structurally related to 3-(2,4,6-trimethoxyphenyl)propanal exhibit antimicrobial properties. For instance, a synthesized derivative demonstrated significant activity against Trypanosoma cruzi, the causative agent of Chagas disease, by inhibiting the CYP51 receptor involved in the parasite's life cycle. This inhibition leads to decreased parasite proliferation, suggesting potential therapeutic applications for similar compounds.

Anticancer Properties

The anticancer activity of related compounds has been explored extensively. A study on (E)-N-aryl-2-arylethenesulfonamides found that modifications with 2,4,6-trimethoxy substitutions significantly enhanced cytotoxicity against various tumor cell lines. The mechanism involved destabilization of microtubules and activation of caspases, leading to apoptosis in cancer cells .

Urease Inhibition

Another area of interest is the urease inhibitory activity. Compounds similar to 3-(2,4,6-trimethoxyphenyl)propanal have shown promising results as urease inhibitors. This is particularly relevant for treating infections caused by Helicobacter pylori, which secretes urease as part of its pathogenic mechanism. The IC50 values for related compounds indicated significant activity compared to standard inhibitors like thiourea .

The mechanisms underlying the biological activities of 3-(2,4,6-trimethoxyphenyl)propanal are diverse:

- CYP51 Inhibition : The compound interacts with the active site of CYP51 in T. cruzi, disrupting its biochemical pathways essential for survival.

- Microtubule Destabilization : The anticancer effects are attributed to the destabilization of microtubules, which is crucial for cell division and integrity .

- Urease Activity Modulation : Inhibition of urease activity leads to reduced ammonia production by H. pylori, thereby mitigating its pathogenic effects .

Case Studies and Research Findings

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.